molecular formula C15H13NO5 B3054932 Ethyl 4-(4-nitrophenoxy)benzoate CAS No. 62507-46-4

Ethyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3054932
CAS No.: 62507-46-4
M. Wt: 287.27 g/mol
InChI Key: AKKHHOMWXWWHPG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-nitrophenoxy group at the para position. The nitro group (-NO₂) and ether linkage (-O-) contribute to its electronic properties, making it a compound of interest in materials science, nonlinear optics (NLO), and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHHOMWXWWHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573018
Record name Ethyl 4-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-46-4
Record name Ethyl 4-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or polyfluoroalkanesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has also been explored to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Reduction: Ethyl 4-(4-aminophenoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can also be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological systems .

Comparison with Similar Compounds

Structural and Substituent Effects

Ethyl 4-(4-Nitrophenoxy)Benzoate vs. Ethyl 4-(Dimethylamino)Benzoate
  • Substituent Influence: The nitro group in the former is strongly electron-withdrawing, whereas the dimethylamino group (-N(CH₃)₂) in the latter is electron-donating. This contrast significantly impacts solubility, reactivity, and electronic properties. For example, ethyl 4-(dimethylamino)benzoate exhibits higher solubility in polar solvents like DMSO due to its basic amino group, while the nitro derivative is less polar .
  • Spectroscopic Differences: NMR: The nitro group deshields adjacent protons, shifting aromatic proton signals downfield compared to dimethylamino-substituted analogs . FT-IR: Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) distinguish the nitro compound from amino derivatives, which show N-H stretches (~3400 cm⁻¹) .
This compound vs. SABA1 (Sulfonamidobenzamide)
  • Bioactivity : SABA1 (ethyl 4-sulfonamidobenzamide) demonstrates antimicrobial activity with a MIC of 0.45–0.9 mM against E. coli, attributed to its sulfonamide core. In contrast, the nitro-substituted benzoate lacks direct evidence of bioactivity but may serve as a precursor for nitro-reduction prodrugs .

Physical and Chemical Properties

Property This compound Ethyl 4-(Dimethylamino)Benzoate Methyl 4-(4-Formyl-2-Nitrophenoxy)Benzoate
Melting Point Not reported ~120–125°C (inferred) Not reported
Solubility Low in water; moderate in DCM High in DMSO, ethanol Low in polar solvents
UV-Vis λmax ~365 nm (π→π* transition) ~280–300 nm ~370 nm (nitro + formyl groups)
NLO Activity (β) High (electron-withdrawing NO₂) Moderate Not studied
  • NLO Applications: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives exhibit hyperpolarizability (β) values up to 1,200 × 10⁻³⁰ esu, suggesting that nitro-substituted analogs could outperform due to enhanced charge transfer .

Biological Activity

Ethyl 4-(4-nitrophenoxy)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity, mechanisms, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO4C_{16}H_{15}NO_4. Its structure features a nitrophenoxy group attached to a benzoate moiety, which contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant, as it can undergo reduction to form an amino group, facilitating various biochemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with nitrophenyl groups are known for their antibacterial and antifungal properties. This compound has been studied for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects : This compound may interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through interactions with DNA and other biological macromolecules.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound. Below are summarized findings from key research:

  • Antibacterial Activity : In a study assessing the antibacterial properties of various nitrophenol derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Studies : Research involving animal models showed that treatment with this compound resulted in reduced markers of inflammation, suggesting its utility in managing inflammatory diseases .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl 3-(4-nitrophenoxy)benzoateNitro-substituted benzoateExhibits strong antibacterial properties
Ethyl 2-(4-nitrophenyl)acetateAcetate derivativeDifferent reactivity patterns due to acetate group
Ethyl 2-(4-fluorophenoxy)benzoateFluoro-substituted benzoatePotentially different pharmacokinetics

This table illustrates how this compound stands out due to its specific nitro substitution pattern, influencing its reactivity and biological activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-nitrophenoxy)benzoate
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